molecular formula C11H6Cl2N2O B8581242 Methanone,(2,4-dichlorophenyl)-5-pyrimidinyl-

Methanone,(2,4-dichlorophenyl)-5-pyrimidinyl-

Cat. No.: B8581242
M. Wt: 253.08 g/mol
InChI Key: CWGZCJVQBXDWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone,(2,4-dichlorophenyl)-5-pyrimidinyl- is a useful research compound. Its molecular formula is C11H6Cl2N2O and its molecular weight is 253.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone,(2,4-dichlorophenyl)-5-pyrimidinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone,(2,4-dichlorophenyl)-5-pyrimidinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

(2,4-dichlorophenyl)-pyrimidin-5-ylmethanone

InChI

InChI=1S/C11H6Cl2N2O/c12-8-1-2-9(10(13)3-8)11(16)7-4-14-6-15-5-7/h1-6H

InChI Key

CWGZCJVQBXDWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

61.8 g (0.3 mole) of methyl 2,4-dichlorobenzoate and 52.2 g (0.33 mole) of 5-bromopyrimidine are dissolved in a mixture of 400 ml of tetrahydrofuran and 200 ml of diethyl ether. After the addition of 30 g of molecular sieve, the reaction mixture is stirred for 1/2 hour at room temperature and then cooled to about -120° C. 187.2 ml (0.3 mole) of butyl lithium as a 1.6 molar solution in hexane are added dropwise at this temperature. The reaction mixture is then stirred for 11/2 hours in the temperature range from -100° to -130° C. Subsequently, while allowing the temperature to increase to room temperature, stirring is continued until the reaction is complete. 300 ml of 10% ammonium chloride solution are then added dropwise, and the reaction mixture is extracted three times with ethyl acetate. The organic solution is dried over sodium sulfate and then filtered, and the filtrate is concentrated. The resultant crude product is then purified through a flash column packed with silica gel (eluant: a 3:1 mixture of petroleum ether and ethyl acetate), affording 45 g (59.3% of theory) of the title compound with a melting point of 75°-78° C.
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
187.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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